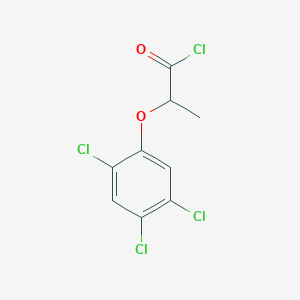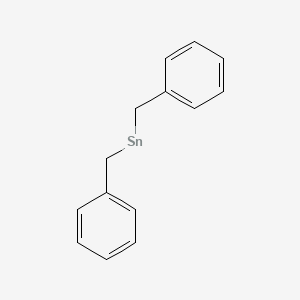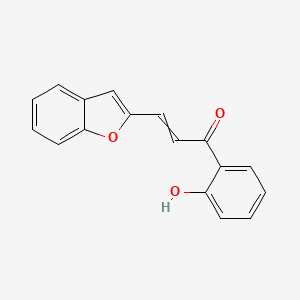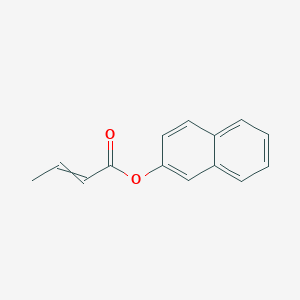
N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, an ethoxycarbothioyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It has been shown to exhibit inhibitory activity against certain enzymes, making it a valuable tool for biochemical research.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and antimicrobial agent.
Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide involves its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases .
Vergleich Mit ähnlichen Verbindungen
N-(3-Bromophenyl)propanamide: This compound shares the bromophenyl group but differs in the rest of the structure.
N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound has a similar bromophenyl group but a different core structure.
Uniqueness: N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
56768-71-9 |
|---|---|
Molekularformel |
C15H14BrNO3S2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
O-ethyl 4-[(3-bromophenyl)sulfamoyl]benzenecarbothioate |
InChI |
InChI=1S/C15H14BrNO3S2/c1-2-20-15(21)11-6-8-14(9-7-11)22(18,19)17-13-5-3-4-12(16)10-13/h3-10,17H,2H2,1H3 |
InChI-Schlüssel |
ANUQHXGPSYTOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
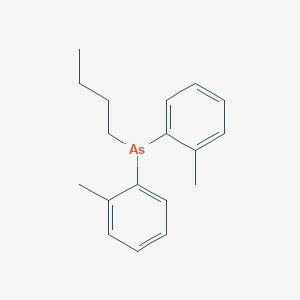


![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)

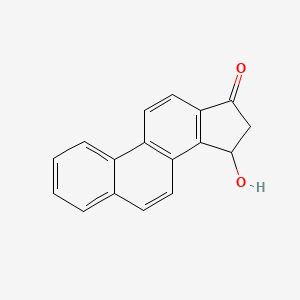
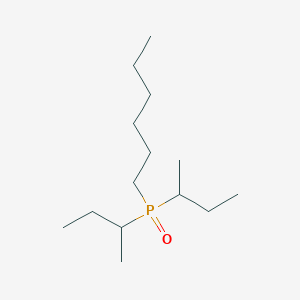
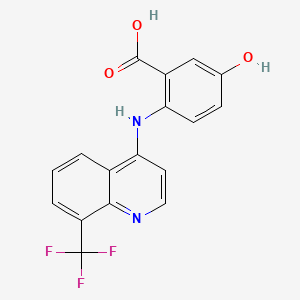
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
